molecular formula C15H16ClN5O B11408739 2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B11408739
M. Wt: 317.77 g/mol
InChI Key: QLPGXQMPWQJSRY-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Chemical Reactions Analysis

2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways and biological processes . Its unique structure allows it to bind effectively to these targets, leading to its observed biological activities.

Comparison with Similar Compounds

2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one can be compared with other triazolopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H16ClN5O/c1-2-3-12-8-13(22)21-15(18-12)19-14(20-21)17-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H2,17,18,19,20)

InChI Key

QLPGXQMPWQJSRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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